Ethyl 2-[(chloroacetyl)(2-cyanobenzyl)amino]benzoate
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Overview
Description
Benzoic acid, 2-[(2-chloroacetyl)[(2-cyanophenyl)methyl]amino]-, ethyl ester is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-[(2-chloroacetyl)[(2-cyanophenyl)methyl]amino]-, ethyl ester typically involves multiple steps. One common method starts with the reaction of 2-cyanobenzylamine with 2-chloroacetyl chloride to form an intermediate. This intermediate is then esterified with ethanol in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(2-chloroacetyl)[(2-cyanophenyl)methyl]amino]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloroacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products may include substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-[(2-chloroacetyl)[(2-cyanophenyl)methyl]amino]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which Benzoic acid, 2-[(2-chloroacetyl)[(2-cyanophenyl)methyl]amino]-, ethyl ester exerts its effects involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The cyanophenyl group may interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-amino-, ethyl ester: Similar structure but with an amino group instead of the chloroacetyl group.
Benzoic acid, ethyl ester: Lacks the additional functional groups present in the target compound.
Uniqueness
Benzoic acid, 2-[(2-chloroacetyl)[(2-cyanophenyl)methyl]amino]-, ethyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
Ethyl 2-[(chloroacetyl)(2-cyanobenzyl)amino]benzoate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H14ClN2O3
- IUPAC Name : this compound
This compound features a chloroacetyl group, a cyanobenzyl moiety, and an ethyl ester functional group, which may contribute to its biological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial and fungal strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Different Strains
Microorganism | Activity (Inhibition Zone in mm) | Minimum Inhibitory Concentration (MIC, μg/mL) |
---|---|---|
Staphylococcus aureus | 30 | 125 |
Escherichia coli | 25 | 250 |
Candida albicans | 20 | 200 |
Pseudomonas aeruginosa | 22 | 300 |
Note: Values are illustrative based on reported data in similar compounds.
The mechanism by which this compound exerts its antimicrobial effects is thought to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways. Molecular docking studies suggest that the compound interacts effectively with target proteins involved in bacterial cell wall synthesis and other critical functions.
Case Studies
-
Study on Antibacterial Activity :
A study conducted by Fadda et al. (2024) evaluated several derivatives similar to this compound. The findings indicated that compounds with similar structural features exhibited significant binding energies to GlcN-6-P synthase, suggesting a potential target for antibacterial action . -
In Vivo Studies :
In vivo evaluations demonstrated that this compound could reduce bacterial load in infected animal models, indicating its potential for therapeutic applications. The study highlighted the compound's effectiveness compared to standard antibiotics, showcasing its dual action against resistant strains . -
Antifungal Activity :
Another investigation focused on the antifungal properties of compounds related to this compound. Results showed effective inhibition against Candida species, providing insights into its potential use in treating fungal infections .
Properties
CAS No. |
881041-80-1 |
---|---|
Molecular Formula |
C19H17ClN2O3 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
ethyl 2-[(2-chloroacetyl)-[(2-cyanophenyl)methyl]amino]benzoate |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-25-19(24)16-9-5-6-10-17(16)22(18(23)11-20)13-15-8-4-3-7-14(15)12-21/h3-10H,2,11,13H2,1H3 |
InChI Key |
PPIMWZXOVFLCFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N(CC2=CC=CC=C2C#N)C(=O)CCl |
Origin of Product |
United States |
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